

Application Notes and Protocols for Pbrm1-BD2-IN-6

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-6*

Cat. No.: *B12390766*

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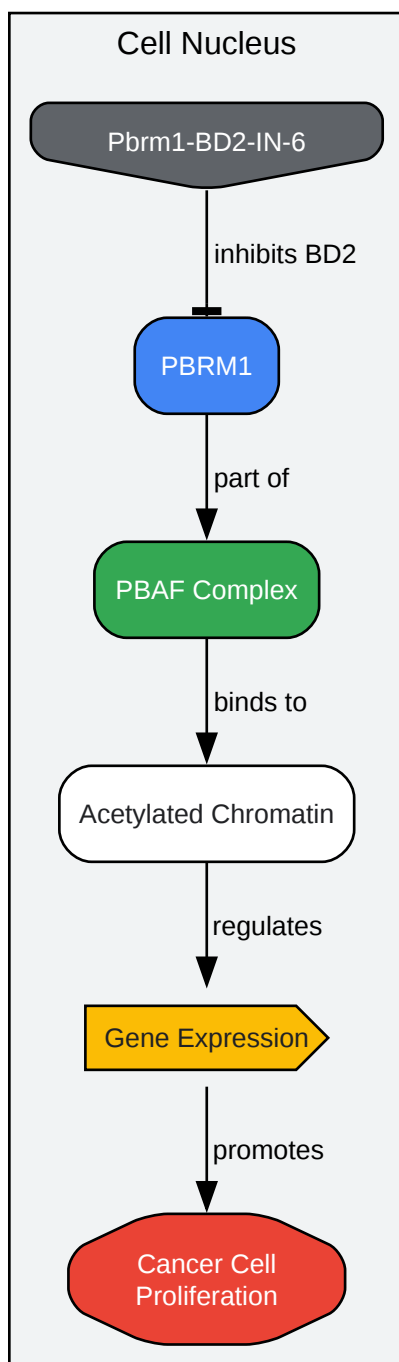
For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbrm1-BD2-IN-6 is a chemical probe that acts as a potent inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1] The bromodomains of PBRM1 are responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic loci.[1] Inhibition of the PBRM1-BD2 interaction with acetylated histones by **Pbrm1-BD2-IN-6** disrupts the function of the PBAF complex, leading to changes in gene expression that can impact cancer cell proliferation. This document provides detailed protocols for cell-based assays to evaluate the activity of **Pbrm1-BD2-IN-6** and a summary of its reported cellular effects.

Mechanism of Action

PBRM1 is a subunit of the PBAF chromatin remodeling complex, which is involved in processes such as cell proliferation, differentiation, and DNA repair.[2] The second bromodomain of PBRM1 (PBRM1-BD2) is critical for the association of the PBAF complex with acetylated chromatin.[3] **Pbrm1-BD2-IN-6** competitively binds to the acetyl-lysine binding pocket of PBRM1-BD2, preventing its engagement with acetylated histones on the chromatin. This leads to the displacement of the PBAF complex from its target sites, altering gene expression and subsequently inhibiting the proliferation of certain cancer cell lines.[3][4]



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Caption: Signaling pathway of PBRM1 and the inhibitory action of **Pbrm1-BD2-IN-6**.

Quantitative Data Summary

The inhibitory activity of **Pbrm1-BD2-IN-6** has been quantified in both biochemical and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Assay Type	Target/Cell Line	IC50 (μM)	Reference
Biochemical Assay	PBRM1 Bromodomain	0.22	--INVALID-LINK--[4]
Cell Proliferation	LNCaP	0.66	--INVALID-LINK--[4]
Cell Proliferation	PC3	0.77	--INVALID-LINK--[4]
Cell Proliferation	HEK293T	0.32	--INVALID-LINK--[4]

Experimental Protocols

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the anti-proliferative activity of **Pbrm1-BD2-IN-6** on adherent cancer cell lines such as LNCaP, PC3, and HEK293T. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

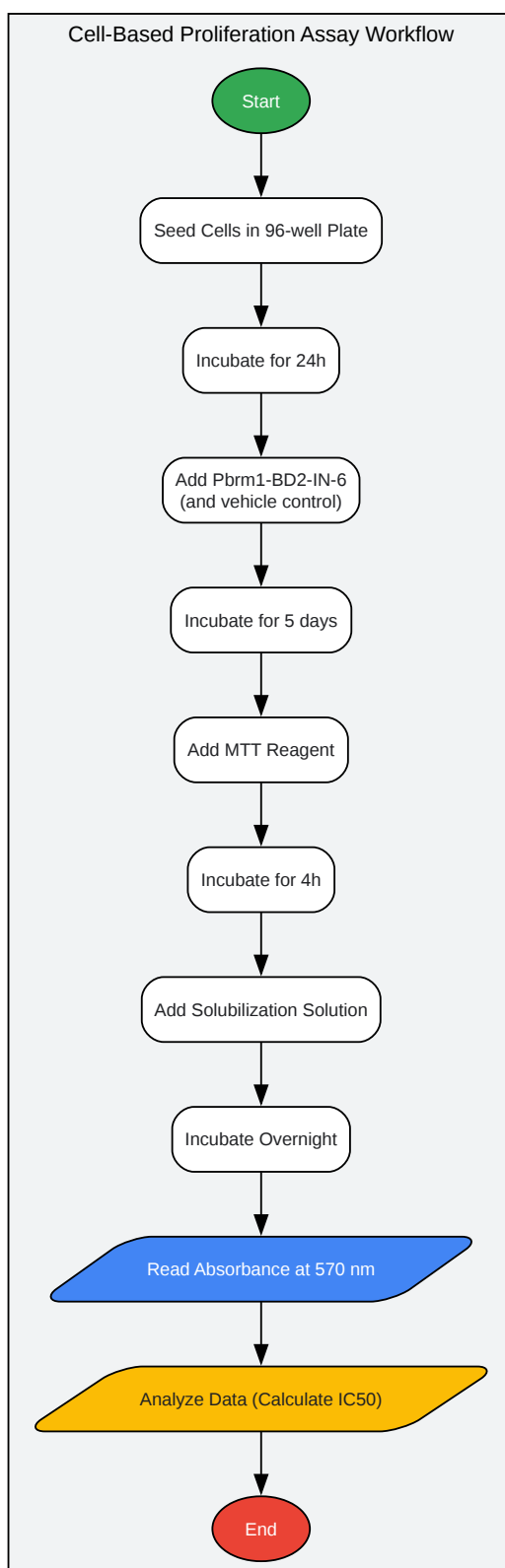
- LNCaP, PC3, or HEK293T cells
- Complete cell culture medium (e.g., RPMI-1640 for LNCaP and PC3, DMEM for HEK293T, supplemented with 10% FBS and 1% penicillin/streptomycin)
- **Pbrm1-BD2-IN-6**
- DMSO (vehicle control)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Pbrm1-BD2-IN-6** in DMSO.
 - Perform serial dilutions of **Pbrm1-BD2-IN-6** in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 μ M).^[4] Also prepare a vehicle control (DMSO in culture medium at the same final concentration as the highest compound concentration).
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **Pbrm1-BD2-IN-6** or the vehicle control.
 - Incubate the plate for 5 days at 37°C and 5% CO₂.^[4]
- MTT Addition and Incubation:
 - After the 5-day incubation, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C.
- Solubilization and Measurement:

- After the incubation with MTT, add 100 μ L of the solubilization solution to each well.
- Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C in a humidified atmosphere.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
 - Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for the cell-based proliferation (MTT) assay.

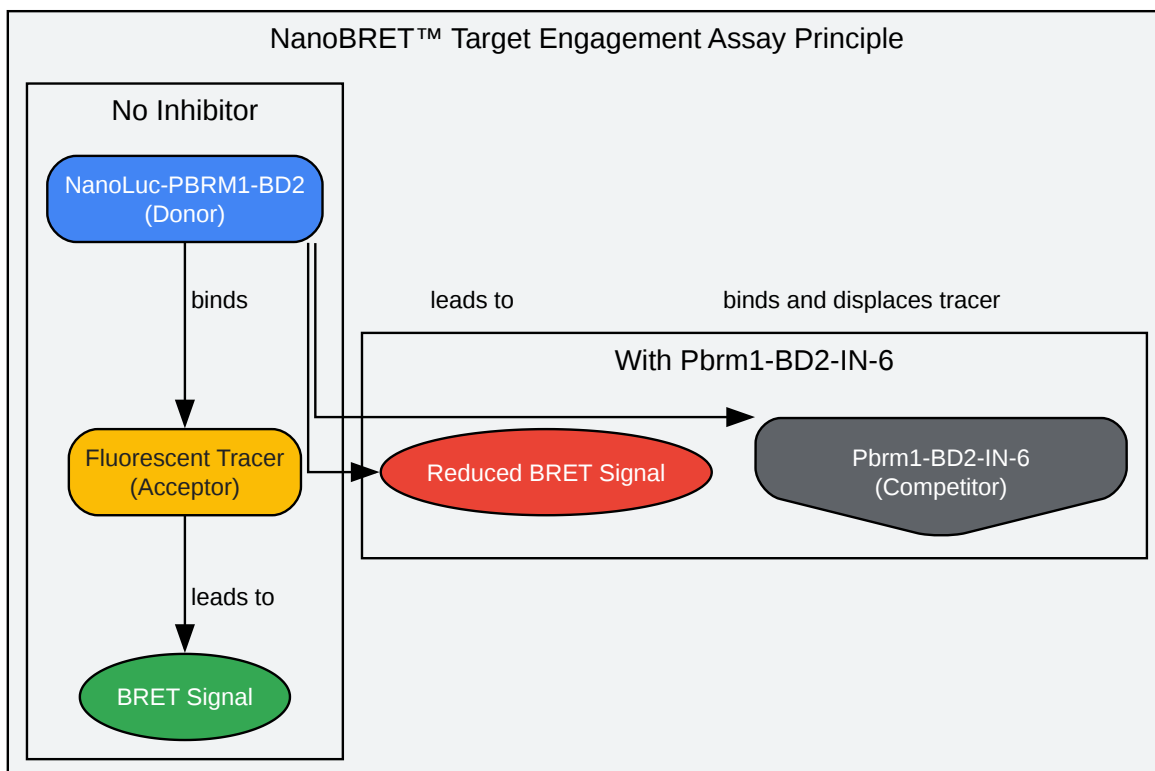
Cellular Target Engagement Assay (NanoBRET™)

To confirm that **Pbrm1-BD2-IN-6** engages with PBRM1 in a cellular context, a target engagement assay such as the NanoBRET™ Target Engagement Assay is recommended. This assay measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PBRM1-BD2 (the energy donor) and a fluorescently labeled tracer that binds to PBRM1-BD2 (the energy acceptor). A test compound like **Pbrm1-BD2-IN-6** will compete with the tracer for binding to PBRM1-BD2, leading to a decrease in the BRET signal in a dose-dependent manner.

Principle:

- Cells are engineered to express a fusion protein of PBRM1-BD2 and NanoLuc® luciferase.
- A cell-permeable fluorescent tracer that binds to PBRM1-BD2 is added to the cells.
- In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-PBRM1-BD2 fusion protein, bringing the donor and acceptor into close proximity and generating a BRET signal.
- When **Pbrm1-BD2-IN-6** is added, it displaces the tracer from the NanoLuc®-PBRM1-BD2 fusion protein, leading to a reduction in the BRET signal.
- The extent of this reduction can be used to determine the cellular potency (IC50) of the inhibitor.

A detailed protocol would be specific to the commercially available NanoBRET™ reagents and instrumentation and should be followed according to the manufacturer's instructions.



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Caption: Principle of the NanoBRET™ cellular target engagement assay.

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